1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinone ring and a tetrahydrofuran ring, both of which are functionalized with hydroxyl groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a cyclization reaction of a suitable diol precursor under acidic conditions.
Functionalization of the Pyridinone Ring: The pyridinone ring is introduced through a condensation reaction with a suitable pyridine derivative.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological targets and modulate biochemical pathways.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridinone ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one can be compared with other similar compounds, such as:
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one: This compound has a similar tetrahydrofuran ring but differs in the functional groups attached to the ring.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide: This compound has a similar structure but includes a carboxamide group instead of a hydroxypyridinone ring.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO6 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-5(13)10-8(16)9(17)11(18-10)12-3-2-6(14)4-7(12)15/h2-5,8-11,13-14,16-17H,1H3/t5-,8?,9+,10-,11-/m1/s1 |
InChI Key |
HOYRDTMKZDJAHR-XDOUOJKNSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC(=CC2=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.